REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=[N:5][OH:6])[NH2:4].Cl.[C:8]1(N=CC(OCC)=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:21](O)[CH3:22]>>[Cl:1][CH2:2][C:3]1[N:4]=[C:21]([CH2:22][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:6][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(N)=NO
|
Name
|
ethyl phenyliminoacetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)N=CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the ammonium chloride which precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
the alcohol is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
Upon steam distillation of the residue, 7.0 gm
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NOC(=N1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |